molecular formula C19H21N7OS B2599534 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide CAS No. 1797729-76-0

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

Cat. No.: B2599534
CAS No.: 1797729-76-0
M. Wt: 395.49
InChI Key: CIQZMFFZWPYGNO-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1H-1,2,4-triazole moiety at position 6, linked to a piperidine-3-carboxamide scaffold. The amide group is further functionalized with a 2-(methylthio)phenyl substituent. The triazole ring is pharmacologically significant due to its role in hydrogen bonding and metal coordination, commonly exploited in antifungal and kinase-targeting agents .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-28-16-7-3-2-6-15(16)22-19(27)14-5-4-10-25(11-14)17-8-9-18(24-23-17)26-13-20-12-21-26/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZMFFZWPYGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.43 g/mol. The structure includes a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that derivatives of triazole compounds can exhibit potent anticancer activity. For instance, studies have shown that triazole-containing compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced proliferation of cancer cells by disrupting nucleotide synthesis pathways .

In vitro studies have demonstrated that similar compounds exhibit significant activity against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating their effectiveness .

CompoundCancer Cell LineIC50 Value (μM)
1HCT-1166.2
2T47D27.3

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the one have shown effectiveness against a range of pathogenic bacteria, suggesting potential applications in treating infections . The mechanism often involves the inhibition of critical enzymes in bacterial metabolism.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : As noted, the inhibition of DHFR disrupts DNA synthesis, leading to cell death in rapidly dividing cells.
  • Tyrosine Kinase Inhibition : Some triazole derivatives have been found to inhibit tyrosine kinases, which play a crucial role in signaling pathways that regulate cell growth and division .
  • Reactive Oxygen Species (ROS) Generation : Certain studies suggest that triazole compounds can induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Piritrexim : A well-known triazole derivative demonstrated significant antitumor effects in preclinical models. It inhibited DHFR effectively and showed promise against melanoma and urothelial cancers .
  • Synthetic Pathways : Research has focused on synthesizing new triazole derivatives and evaluating their biological activities. For example, compounds synthesized via hydrazine reactions exhibited notable anticancer effects against various cell lines .

Comparison with Similar Compounds

Structural Analog 1: 1-(6-Chloropyridazin-3-yl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Piperidine-3-Carboxamide

  • Key Differences :
    • Substituent at Pyridazine Position 6 : Chlorine replaces the triazole group.
    • Amide Substituent : (1-Methylpyrrol-2-yl)methyl instead of 2-(methylthio)phenyl.
  • The pyrrole-methyl amide may lower lipophilicity (logP) relative to the methylthio group, affecting bioavailability .

Structural Analog 2: 1-(6-(1H-1,2,4-Triazol-1-yl)Pyridazin-3-yl)-N-(Pyridin-2-ylMethyl)Piperidine-3-Carboxamide

  • Key Differences :
    • Amide Substituent : Pyridin-2-ylmethyl replaces 2-(methylthio)phenyl.
  • Loss of the methylthio group may reduce hydrophobic interactions in target binding pockets .

Structural Analog 3: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

  • Key Differences :
    • Core Structure : Pyrazolo[3,4-b]pyridine replaces pyridazine.
    • Substituents : Ethyl-methylpyrazole amide and phenyl group.
  • Implications :
    • The pyrazole-pyridine hybrid core may alter π-π stacking interactions in kinase inhibition.
    • The ethyl-methyl group could enhance metabolic stability compared to methylthio .

Data Table: Structural and Functional Comparison

Compound Name Pyridazine Substituent Amide Substituent Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 1H-1,2,4-Triazol-1-yl 2-(Methylthio)phenyl Not reported Hypothesized antifungal activity
1-(6-Chloropyridazin-3-yl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Piperidine-3-Carboxamide Chloro (1-Methylpyrrol-2-yl)methyl 349.8 Lower logP; reduced target affinity
1-(6-(1H-1,2,4-Triazol-1-yl)Pyridazin-3-yl)-N-(Pyridin-2-ylMethyl)Piperidine-3-Carboxamide 1H-1,2,4-Triazol-1-yl Pyridin-2-ylmethyl Not reported Improved aqueous solubility
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide N/A 1-Ethyl-3-methylpyrazol-4-yl 374.4 Kinase inhibition potential

Research Findings and Implications

  • Antifungal Screening: A fluorometric assay using Alamar Blue demonstrated that triazole-containing analogs (e.g., imidazolylindol-propanol) exhibit potent activity against Candida albicans (MIC = 0.001 µg/mL) . The target compound’s triazole group may similarly engage fungal CYP51, though this requires experimental validation.
  • Role of Substituents :
    • Methylthio vs. Chloro : Methylthio’s higher lipophilicity may enhance tissue penetration but could increase off-target effects.
    • Pyridine vs. Pyrrole : Pyridine’s basic nitrogen improves solubility, critical for oral bioavailability .

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